REACTION_SMILES
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[CH2:16]1[CH2:19][CH2:18][CH2:17][O:20]1.[CH3:1][N:2]([CH:3]=[CH:5][c:6]1[c:7]([N+:13](=[O:14])[O-:15])[cH:8][c:9]([F:12])[cH:10][cH:11]1)[CH3:4]>>[CH:5]([c:6]1[c:7]([N+:13](=[O:14])[O-:15])[cH:8][c:9]([F:12])[cH:10][cH:11]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=Cc1ccc(F)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=Cc1ccc(F)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |